1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Descripción general

Descripción

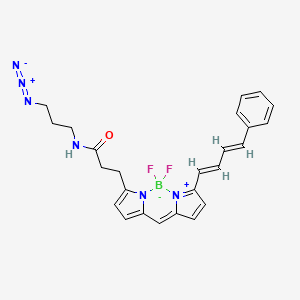

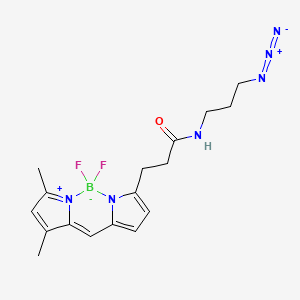

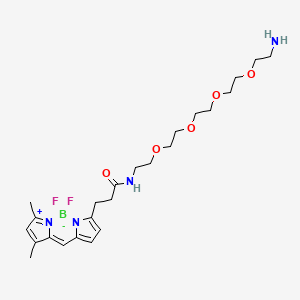

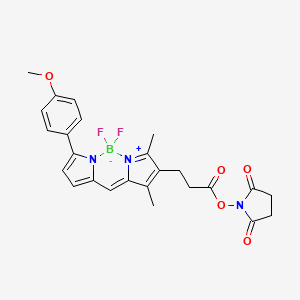

1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide (DCFPPC) is a novel synthetic compound with potential therapeutic applications. DCFPPC has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. DCFPPC is a novel compound that has been developed for its potential to be used as a therapeutic agent. Its structure is composed of a sulfonyl group, a fluorobenzyl group, and a piperidine group. These components are connected by a carboxamide group. The compound has a molecular weight of 441.8 g/mol and an empirical formula of C17H17Cl2FN2O3S.

Aplicaciones Científicas De Investigación

Sodium-Coupled Citrate Transporter Inhibition

BI 01383298 is a potent inhibitor of the human solute carrier SLC13A5, also known as the sodium-coupled citrate transporter (hNaCT) . This could have implications in regulating citrate transport in the body.

Selectivity Over Related Family Members

The potency and selectivity of BI 01383298 is improved over prior tools, even over related family members such as hSLC13A2 and hSLC13A3 or murine SLC13A5 . This makes it a valuable tool for studying the specific effects of SLC13A5 inhibition.

In Vitro Pharmacology

BI 01383298 has been used in in vitro pharmacology studies. It has shown to irreversibly inhibit sodium-dependent citrate uptake, but not nicotinate, arginine, glutamine, tryptophan, or lactate uptake, in HepG2 cells when used at concentrations ranging from 0.01 to 1 µM .

Biochemical Research

Given its specific inhibitory action on the sodium-coupled citrate transporter, BI 01383298 can be used in biochemical research to study the role of this transporter in various biological processes .

Drug Development

Due to its potency and selectivity, BI 01383298 could potentially be used in the development of drugs targeting the SLC13A5 sodium-coupled citrate transporter .

Metabolic Studies

Since SLC13A5 is involved in citrate transport, a key component in many metabolic pathways, BI 01383298 could be used in studies investigating metabolic diseases .

Mecanismo De Acción

Target of Action

BI 01383298, also known as “1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide”, is a potent inhibitor of the human solute carrier SLC13A5 . SLC13A5, also known as the sodium-coupled citrate transporter (hNaCT), is the primary target of this compound .

Mode of Action

BI 01383298 interacts with its target, SLC13A5, by inhibiting its function . This results in a decrease in the transport of sodium and citrate across the cell membrane .

Biochemical Pathways

The inhibition of SLC13A5 by BI 01383298 affects the sodium-citrate co-transport pathway This pathway is crucial for the transport of sodium and citrate ions across the cell membrane

Pharmacokinetics

It is known that the compound is highly potent and selective, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of BI 01383298’s action primarily involve the inhibition of sodium and citrate transport across the cell membrane due to its interaction with SLC13A5 . This can potentially alter cellular metabolism and other processes that depend on these ions.

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOYAALVGSMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?

A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []

Q2: Does BI01383298 interact with any other biological targets besides NaCT?

A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.